![molecular formula C18H12N2OS2 B14112249 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole CAS No. 21316-93-8](/img/structure/B14112249.png)
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiazole and furan rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole typically involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various reagents. One common method involves the use of 2-acetylfuran or 2-acetylthiophene in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine. The reaction is carried out by heating the reactants in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.
Aplicaciones Científicas De Investigación
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor activity.
Mecanismo De Acción
The mechanism of action of 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways that are critical for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
1,3-Benzothiazole: A simpler compound that forms the core structure of the target compound.
2-Acetylfuran: Used in the synthesis of the target compound.
Uniqueness
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is unique due to the presence of both benzothiazole and furan rings in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its potential antitumor activity further distinguishes it from other similar compounds .
Propiedades
Número CAS |
21316-93-8 |
|---|---|
Fórmula molecular |
C18H12N2OS2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[5-(2H-1,3-benzothiazol-3-yl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2OS2/c1-3-7-15-12(5-1)19-18(23-15)14-9-10-17(21-14)20-11-22-16-8-4-2-6-13(16)20/h1-10H,11H2 |
Clave InChI |
BIXBVMSQRPBFOC-UHFFFAOYSA-N |
SMILES canónico |
C1N(C2=CC=CC=C2S1)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


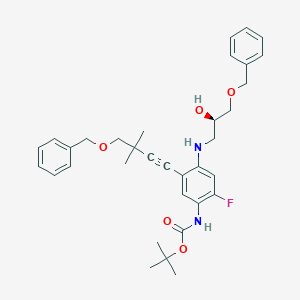
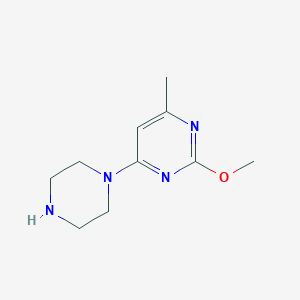
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
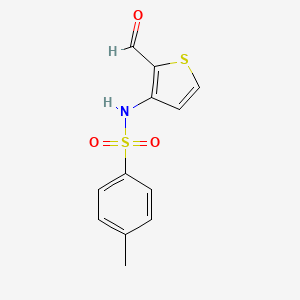
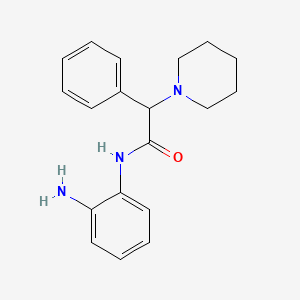
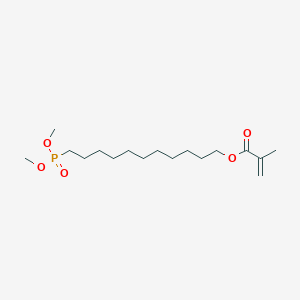
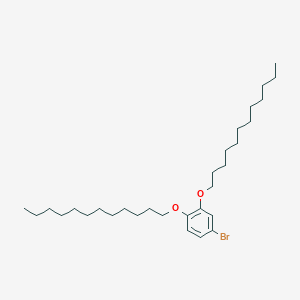
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
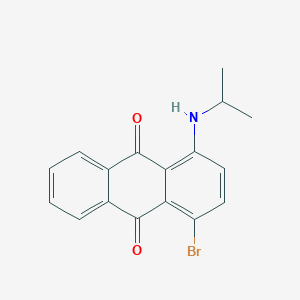
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
